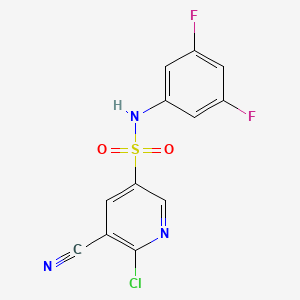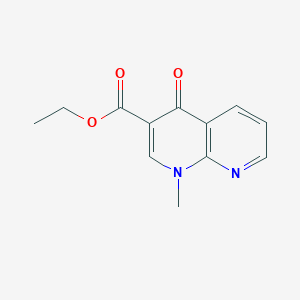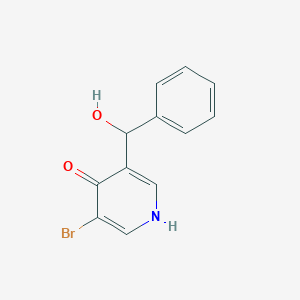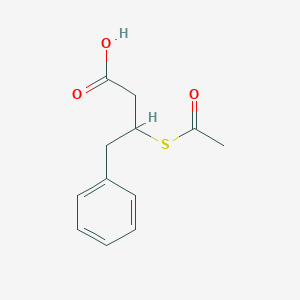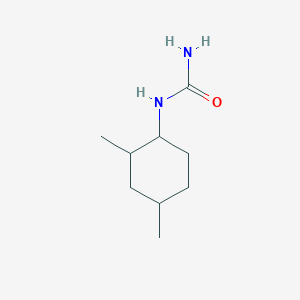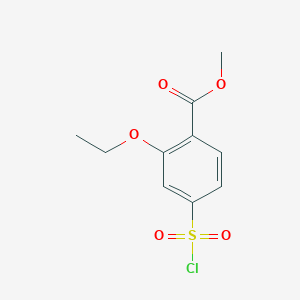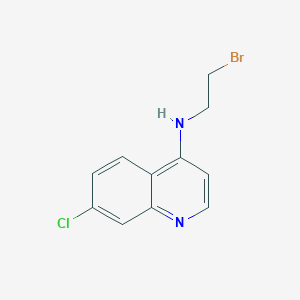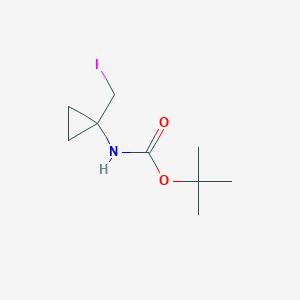
N-Boc-1-(iodomethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-(iodomethyl)cyclopropanamine is a chemical compound with the molecular formula C10H18INO2. It is a derivative of carbamate, featuring a tert-butyl group, an iodomethyl group, and a cyclopropyl ring. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-1-(iodomethyl)cyclopropanamine can be synthesized through a multi-step process. One common method involves the reaction of 3-(tert-butoxycarbonylamino)-1-propanol with triphenylphosphine and iodine. The reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, and at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for tert-butyl[1-(iodomethyl)cyclopropyl]carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-1-(iodomethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-expansion reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new carbamate derivatives with different functional groups.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
N-Boc-1-(iodomethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl[1-(iodomethyl)cyclopropyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclopropyl ring and iodomethyl group play crucial roles in its reactivity and specificity towards different targets .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3-iodopropyl)carbamate: Similar structure but with a propyl chain instead of a cyclopropyl ring.
Tert-butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate: Contains an imidazole ring instead of an iodomethyl group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Features a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
N-Boc-1-(iodomethyl)cyclopropanamine is unique due to the presence of both the cyclopropyl ring and the iodomethyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H16INO2 |
|---|---|
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(iodomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H16INO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |
Clave InChI |
OUSOUAPLKCOLLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


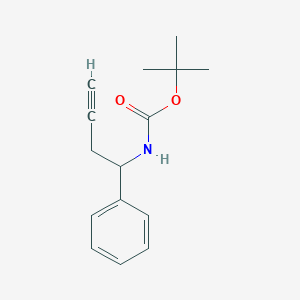

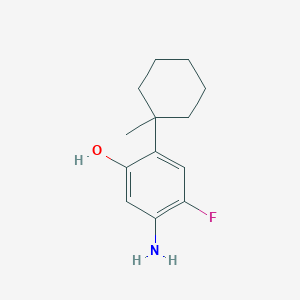
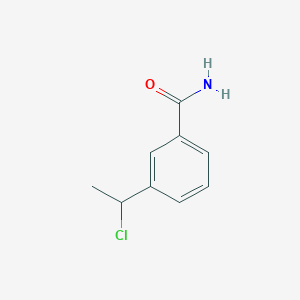
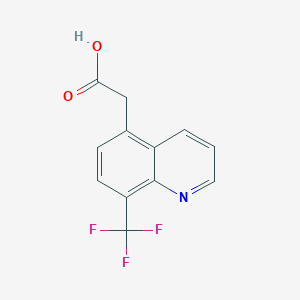
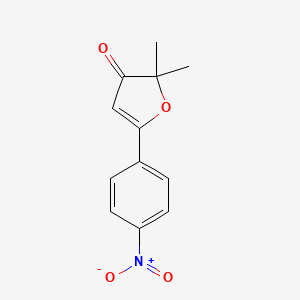
![5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
